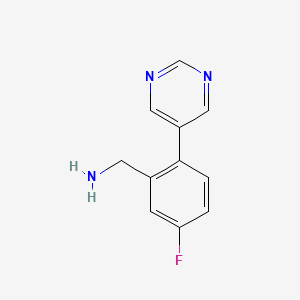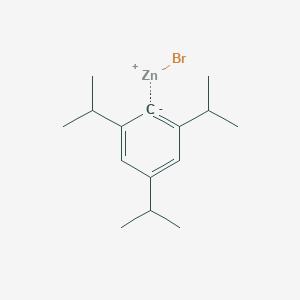
2,4,6-TriisopropylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triisopropylphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and utility in various chemical transformations, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Triisopropylphenylzinc bromide can be synthesized through the reaction of 2,4,6-triisopropylphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
- Dissolving 2,4,6-triisopropylphenyl bromide in THF.
- Adding zinc powder or zinc dust to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triisopropylphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the phenyl group to other metals like palladium or copper, facilitating cross-coupling reactions.
Addition reactions: Adds to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and epoxides.
Catalysts: Palladium or copper catalysts for cross-coupling reactions.
Solvents: THF, diethyl ether, or other aprotic solvents.
Major Products
Alcohols: Formed from the addition to carbonyl compounds.
Coupled products: Resulting from cross-coupling reactions with various electrophiles.
Scientific Research Applications
2,4,6-Triisopropylphenylzinc bromide is used in a wide range of scientific research applications:
Organic synthesis: Key reagent in the formation of complex organic molecules.
Medicinal chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Material science: Involved in the preparation of advanced materials and polymers.
Catalysis: Acts as a precursor in the development of new catalytic systems.
Mechanism of Action
The compound exerts its effects primarily through nucleophilic attack on electrophilic centers. The zinc atom facilitates the transfer of the phenyl group to the target molecule, often through a transition state involving coordination with the electrophile. This mechanism is crucial in cross-coupling reactions, where the zinc compound transfers the phenyl group to a metal catalyst, which then couples it with another organic moiety.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triisopropylphenylmagnesium bromide: Another organometallic compound with similar reactivity but involving magnesium instead of zinc.
2,4,6-Triisopropylphenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
2,4,6-Triisopropylphenyl lithium: Highly reactive organolithium compound used in various organic transformations.
Uniqueness
2,4,6-Triisopropylphenylzinc bromide is unique due to its balanced reactivity and stability. Unlike organolithium compounds, it is less reactive and easier to handle, making it suitable for a broader range of applications. Compared to organomagnesium compounds, it offers different reactivity profiles, particularly in transmetalation and cross-coupling reactions.
Properties
Molecular Formula |
C15H23BrZn |
|---|---|
Molecular Weight |
348.6 g/mol |
IUPAC Name |
bromozinc(1+);1,3,5-tri(propan-2-yl)benzene-6-ide |
InChI |
InChI=1S/C15H23.BrH.Zn/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;;/h7-8,10-12H,1-6H3;1H;/q-1;;+2/p-1 |
InChI Key |
OSQVHIALUPXBAX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC(=[C-]C(=C1)C(C)C)C(C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


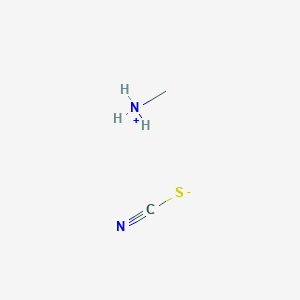
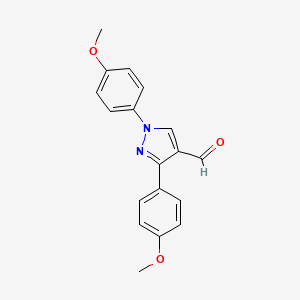
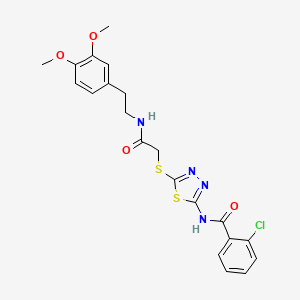
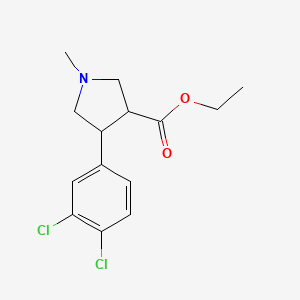
![4-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880877.png)
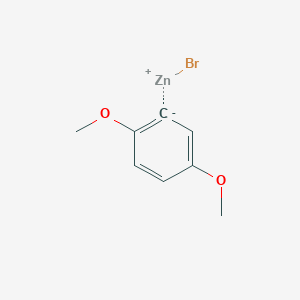
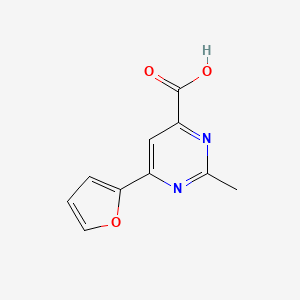
![(S)-5-Chloro-1,2-dimethyl-1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one](/img/structure/B14880887.png)
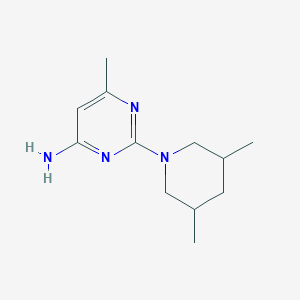
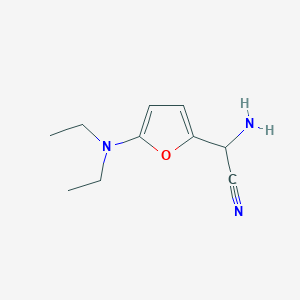
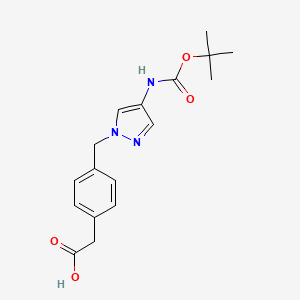
![4-[2-(Butan-2-ylsulfanyl)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B14880908.png)
